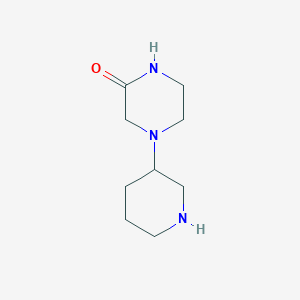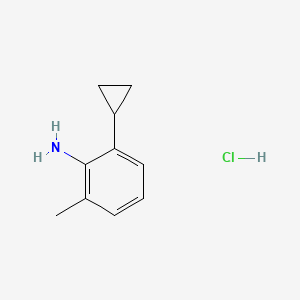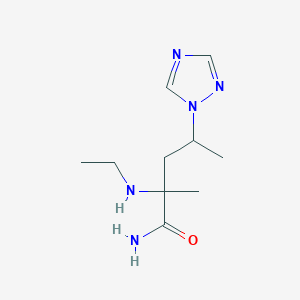
4-(3-Piperidinyl)-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Piperidinyl)-2-piperazinone is a heterocyclic compound that features both piperidine and piperazine rings. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to interact with biological systems in diverse ways, making it a valuable subject of study in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Piperidinyl)-2-piperazinone typically involves the cyclization of appropriate precursors. One common method is the reaction of piperidine derivatives with piperazine under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step processes that include the preparation of intermediate compounds. These intermediates are then subjected to cyclization reactions under optimized conditions to produce the final compound. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Piperidinyl)-2-piperazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the piperidine or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the piperidine or piperazine rings .
Scientific Research Applications
4-(3-Piperidinyl)-2-piperazinone has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-(3-Piperidinyl)-2-piperazinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of neurotransmitter systems, inhibition of enzyme activity, or interaction with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine and evodiamine share structural similarities with 4-(3-Piperidinyl)-2-piperazinone.
Piperazine derivatives: Compounds such as thioperamide and soticlestat also feature piperazine rings and exhibit similar biological activities
Uniqueness
This compound is unique due to its dual ring structure, which allows it to interact with multiple biological targets simultaneously. This dual functionality can enhance its therapeutic potential and make it a versatile compound in drug discovery .
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
4-piperidin-3-ylpiperazin-2-one |
InChI |
InChI=1S/C9H17N3O/c13-9-7-12(5-4-11-9)8-2-1-3-10-6-8/h8,10H,1-7H2,(H,11,13) |
InChI Key |
VGTOFCWBQTUSNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N2CCNC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1E)-2-[(E)-[(2,3-dimethylphenyl)imino]methyl]-3,3,3-trifluoroprop-1-en-1-yl]-2,3-dimethylaniline](/img/structure/B13479875.png)
![6-Azaspiro[2.5]octane-1-carbohydrazide](/img/structure/B13479876.png)

![5-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, Mixture of diastereomers](/img/structure/B13479885.png)

![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B13479901.png)
![1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole](/img/structure/B13479903.png)
![2-Methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-olhydrochloride](/img/structure/B13479910.png)




![1-{4',5-Difluoro-[1,1'-biphenyl]-3-yl}propan-1-one](/img/structure/B13479963.png)

